A Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery
Prepared by the Senior Application Scientist, Chemical Synthesis & Drug Development Division
Abstract
This technical guide provides an in-depth overview of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will detail its chemical identity, including its definitive CAS Number, physicochemical properties, a representative synthetic protocol, and methods for its analytical characterization. Furthermore, this guide explores the compound's critical role as a synthetic intermediate, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Safety protocols, handling, and storage are also discussed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazole-Benzonitrile Scaffold
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile emerges as a compound of high strategic value, merging two pharmacologically significant moieties: the pyrazole ring and the benzonitrile group.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it acts as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and metabolic stability.[1] The nitrile substituent is also a key functional group in many pharmaceuticals, contributing to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.[2]
The subject of this guide, 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, uniquely combines these features with a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the facile introduction of additional molecular complexity.[3] This trifecta of features makes it a sought-after intermediate in the synthesis of high-value compounds, most notably as a precursor to potent kinase inhibitors.[3]
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and safety.
CAS Number : 546142-07-8 [4][5]
The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for this specific chemical substance.
| Property | Value | Source |
| IUPAC Name | 3-(4-Bromopyrazol-1-yl)benzonitrile | Benchchem |
| Molecular Formula | C₁₀H₆BrN₃ | BLDpharm[6] |
| Molecular Weight | 248.08 g/mol | Benchchem[3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General knowledge |
| InChI Key | WUOGJTKLBOEUEW-UHFFFAOYSA-N | Benchchem[3] |
Synthesis and Purification: A Representative Protocol
While numerous proprietary methods exist for the synthesis of this intermediate, a common and logical approach involves the N-arylation of 4-bromo-1H-pyrazole with a suitable benzonitrile derivative. The following protocol is a representative, field-proven method based on established chemical principles for such transformations.
Causality in Experimental Design
The chosen strategy is a nucleophilic aromatic substitution (SNAᵣ) or a copper/palladium-catalyzed N-arylation reaction. The pyrazole nitrogen acts as the nucleophile, displacing a leaving group (such as fluorine or chlorine) on the benzonitrile ring, typically activated by the electron-withdrawing nature of the nitrile group. An alternative, and often more general, approach is a Buchwald-Hartwig or Ullmann-type coupling between 4-bromo-1H-pyrazole and 3-halobenzonitrile or 3-boronic acid benzonitrile.
For this representative protocol, we will describe a copper-catalyzed Ullmann condensation, a robust and cost-effective method for forming C-N bonds.
Experimental Workflow Diagram
Caption: Ullmann Condensation Workflow for Synthesis.
Step-by-Step Methodology
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Vessel Preparation : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq), 3-fluorobenzonitrile (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
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Scientist's Note: K₂CO₃ is a crucial inorganic base that acts as a proton scavenger, facilitating the deprotonation of the pyrazole NH. CuI is the catalyst that enables the C-N bond formation. 3-Fluorobenzonitrile is often used as the electrophile due to the activating nature of the fluorine atom in SNAᵣ reactions.
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Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
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Inerting : Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Reaction : Heat the reaction mixture to 130 °C with vigorous stirring.
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Scientist's Note: Elevated temperatures are typically required to overcome the activation energy for Ullmann couplings.
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Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-1H-pyrazole) is consumed (typically 12-24 hours).
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Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.
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Scientist's Note: The NH₄Cl solution helps to quench the reaction and complex with the copper catalyst, facilitating its removal.
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Extraction : Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing : Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile.
Spectroscopic and Analytical Characterization
Validation of the product's identity and purity is a non-negotiable step. The following data are characteristic of the target compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzonitrile ring (approx. 7.5-8.0 ppm, 4H). Two distinct singlets for the pyrazole ring protons (approx. 7.8 ppm and 8.2 ppm, 2H). |
| ¹³C NMR | Signals for the nitrile carbon (approx. 117-119 ppm), the carbon bearing the nitrile (approx. 112-114 ppm), aromatic carbons (approx. 125-140 ppm), and the brominated carbon on the pyrazole ring (approx. 95-98 ppm). |
| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 248/250, showing the characteristic 1:1 isotopic pattern for a single bromine atom (⁷⁹Br/⁸¹Br).[3] |
| FT-IR | A sharp, strong absorbance characteristic of a nitrile (C≡N) stretch around 2225-2235 cm⁻¹. A peak for the C-Br bond around 550-600 cm⁻¹.[3] |
Applications in Research and Development
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key fragment of several developmental and approved drugs.
Precursor to JAK Kinase Inhibitors
The most prominent application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for immune system regulation, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. A key structural relative of our topic compound, (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, is a direct precursor to Ruxolitinib , the first FDA-approved JAK1/JAK2 inhibitor.[7]
In the synthesis of these more complex molecules, the bromine atom on the pyrazole ring is typically replaced via a Suzuki coupling reaction with a pyrrolo[2,3-d]pyrimidine boronic acid or ester.
Caption: Synthetic Utility in Kinase Inhibitor Synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from its Safety Data Sheet (SDS).[4]
Hazard Identification
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Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
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Skin Irritation (Category 2) , H315: Causes skin irritation.
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Eye Irritation (Category 2) , H319: Causes serious eye irritation.
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles conforming to EN166 or NIOSH standards.
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Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection : Wear a laboratory coat.
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Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
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Store in a tightly closed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a quintessential example of a modern synthetic building block that empowers medicinal chemists. Its well-defined structure, identified by CAS number 546142-07-8, combined with the synthetic versatility afforded by its brominated pyrazole moiety, makes it an invaluable intermediate. Its direct structural relevance to the precursors of approved therapeutics like Ruxolitinib underscores its importance in the ongoing development of targeted therapies. Proper understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical R&D.
References
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Patsnap . Synthesis method of ruxolitinib intermediate. Eureka. Available at: [Link]
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RSC Publishing . Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]
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